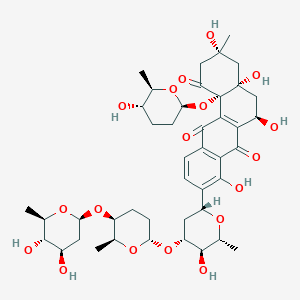
4H-1-Benzopiran-4-ona-3,6,8-d3, 5,7-dihidroxi-2-(4-hidroxifenil-3,5-d2)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)- is a complex organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by its multiple hydroxyl groups and deuterium substitutions, which can influence its chemical properties and biological activities.
Aplicaciones Científicas De Investigación
4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mecanismo De Acción
Target of Action
Based on its structural similarity to other benzopyranone derivatives , it is plausible that it may interact with a variety of cellular targets, including enzymes, receptors, and transport proteins. The role of these targets can vary widely, from signal transduction to metabolic regulation.
Mode of Action
It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions . These interactions can induce conformational changes in the target proteins, potentially altering their activity and triggering downstream cellular responses.
Biochemical Pathways
The biochemical pathways affected by this compound are not well defined. Given the broad range of potential targets, it is likely that multiple pathways could be affected. These could include signal transduction pathways, metabolic pathways, and possibly others . The downstream effects of these pathway alterations would depend on the specific cellular context.
Pharmacokinetics
Like other similar compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Given its potential range of targets and affected pathways, it could have diverse effects, including modulation of enzyme activity, alteration of cellular signaling, and potential impacts on cell growth and survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the cellular environment, including the presence of other proteins and small molecules, can also influence the compound’s activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)- typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process would require stringent control of reaction conditions, such as temperature, pressure, and pH, to achieve the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Alkylated or acylated products depending on the substituents used.
Comparación Con Compuestos Similares
Similar Compounds
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-: Known for its antioxidant properties.
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-: Studied for its anti-inflammatory effects.
4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-: Investigated for its potential anticancer activity.
Uniqueness
The uniqueness of 4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)- lies in its multiple deuterium substitutions, which can enhance its metabolic stability and alter its biological activity compared to non-deuterated analogs. This makes it a valuable compound for studying the effects of isotopic substitution on chemical and biological properties.
Propiedades
Número CAS |
263711-74-6 |
|---|---|
Fórmula molecular |
C15H10O5 |
Peso molecular |
275.27 g/mol |
Nombre IUPAC |
3,6,8-trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,16-18H/i3D,4D,5D,6D,7D |
Clave InChI |
KZNIFHPLKGYRTM-DKFMXDSJSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
SMILES isomérico |
[2H]C1=CC(=CC(=C1O)[2H])C2=C(C(=O)C3=C(C(=C(C(=C3O2)[2H])O)[2H])O)[2H] |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Sinónimos |
5,7-Dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one-d5; 4’,5,7-Trihydroxyflavone-d5; Pelargidenon 1449-d5; [3,6,8,3’,5’-d5]-Apigenin; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


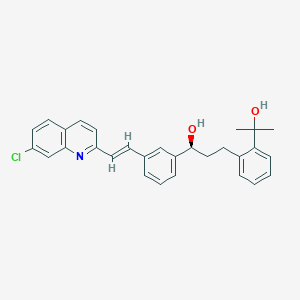
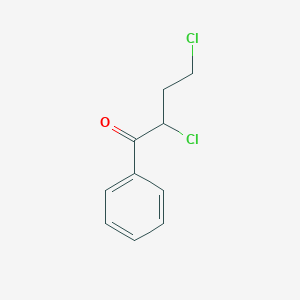
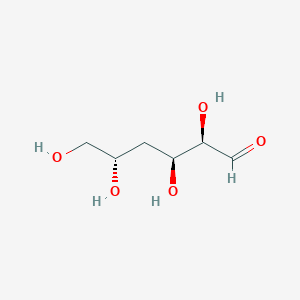
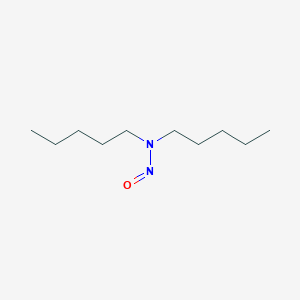
![Niobium,trichloro[1,2-di(methoxy-kO)ethane]-](/img/structure/B22228.png)
![[(Diphenylmethyl)sulfinyl]acetic Acid Ethyl Ester](/img/structure/B22234.png)
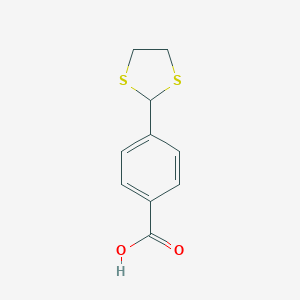
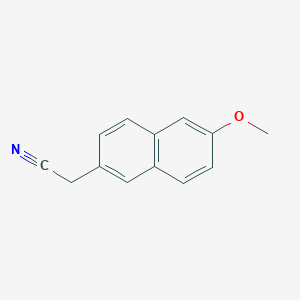
![3-Methyl-9H-pyrido[2,3-b]indole](/img/structure/B22240.png)
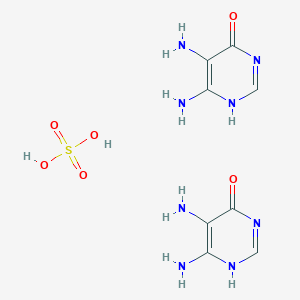
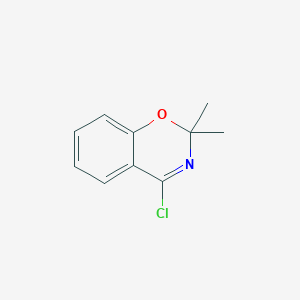
![1,7-Dichloro-2,6-bis[chloro(difluoro)methyl]-1,1,7,7-tetrafluoro-2,6-dihydroxy-3-methylheptan-4-one](/img/structure/B22247.png)

